molecular formula C19H20N4O2 B2367281 6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 2380069-83-8

6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2367281
CAS No.: 2380069-83-8
M. Wt: 336.395
InChI Key: NADLFSJJGHOWFI-UHFFFAOYSA-N
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Description

6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a pyridopyrimidine moiety. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a methoxy group, a pyridopyrimidine ring, and a dihydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common approach is the condensation of a pyridopyrimidine derivative with a naphthalene derivative under specific conditions. For example, the reaction may involve heating the reactants with a base such as sodium methoxide in a solvent like butanol . The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridopyrimidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like benzylamine . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

6-methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-14-6-7-16-13(10-14)4-2-8-19(16,24)11-21-18-15-5-3-9-20-17(15)22-12-23-18/h3,5-7,9-10,12,24H,2,4,8,11H2,1H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLFSJJGHOWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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